molecular formula C18H21N3O2S B2757786 1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1203347-88-9

1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2757786
CAS No.: 1203347-88-9
M. Wt: 343.45
InChI Key: HJAFSPAUUXVZTB-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted at position 1 with a cyclopropanecarbonyl group and at position 3 with a 1,3,4-thiadiazole ring bearing a 4-methoxyphenyl moiety. The 4-methoxyphenyl substituent likely enhances lipophilicity and electron-donating properties, which may influence receptor binding and metabolic stability. Cyclopropanecarbonyl groups are less common in analogous compounds but may confer rigidity and stability to the molecule compared to linear acyl chains .

Properties

IUPAC Name

cyclopropyl-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-8-6-12(7-9-15)16-19-20-17(24-16)14-3-2-10-21(11-14)18(22)13-4-5-13/h6-9,13-14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAFSPAUUXVZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring serves as the central framework for this compound. Two primary approaches dominate its synthesis: reductive amination of ketones and cyclization of amino alcohols .

Reductive Amination of 4-Oxopiperidine Derivatives

A widely adopted method involves the reductive amination of 4-oxopiperidine intermediates. For example, 4-oxopiperidine can be reacted with ammonium acetate under hydrogenation conditions (H₂, 50–60 psi) in the presence of a palladium-on-carbon catalyst to yield the piperidine core. Modifications to this approach include the use of Boc-protected intermediates to prevent unwanted side reactions during subsequent functionalization. In one protocol, tert-butyl 4-oxopiperidine-1-carboxylate undergoes reductive amination with methylamine, followed by acidic deprotection to yield 1-methylpiperidin-4-amine.

Cyclization of 5-Aminopentanol Derivatives

Alternative routes employ cyclization strategies. For instance, 5-aminopentanol derivatives treated with thionyl chloride (SOCl₂) at 0–5°C form the corresponding chlorides, which undergo intramolecular nucleophilic substitution in the presence of a base (e.g., K₂CO₃) to yield piperidine. This method is particularly advantageous for introducing substituents at the 3-position of the piperidine ring, as demonstrated in the synthesis of 3-hydroxy-1-methyl-4-arylpiperidines.

Table 1: Comparison of Piperidine Core Synthesis Methods
Method Starting Material Catalyst/Conditions Yield (%) Reference
Reductive Amination 4-Oxopiperidine H₂, Pd/C, MeOH 78–85
Cyclization 5-Aminopentanol derivatives SOCl₂, K₂CO₃, DCM 65–72

Construction of the 1,3,4-Thiadiazole Moiety

The 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl group is synthesized via cyclocondensation of thiosemicarbazides or Hurd-Mori reactions .

Cyclocondensation of Thiosemicarbazides

A thiosemicarbazide intermediate, prepared from 4-methoxybenzohydrazide and ammonium thiocyanate in acetic acid, undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80–90°C. This method yields the 1,3,4-thiadiazole ring with a 4-methoxyphenyl substituent at the 5-position. The reaction mechanism involves the elimination of water and the formation of a sulfur-nitrogen bond, with yields reported between 70–82%.

Hurd-Mori Reaction

Alternatively, the Hurd-Mori reaction employs 4-methoxyphenylacetic acid and thionyl chloride (SOCl₂) to generate an acyl chloride, which is subsequently treated with hydrazine hydrate to form a diacylhydrazine. Cyclization with phosphorus pentasulfide (P₂S₅) in toluene at 110°C produces the thiadiazole ring. This method offers superior regioselectivity but requires stringent temperature control to avoid polysulfide byproducts.

Coupling of Piperidine and Thiadiazole Units

The integration of the piperidine and thiadiazole components is achieved through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

SNAr Reaction

In a representative procedure, 3-aminopiperidine is reacted with 2-chloro-5-(4-methoxyphenyl)-1,3,4-thiadiazole in dimethylformamide (DMF) at 120°C, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via displacement of the chloride substituent, affording the coupled product in 68–75% yield. Microwave-assisted SNAr reactions have been explored to reduce reaction times from 24 hours to 45 minutes, albeit with marginal yield improvements (72–78%).

Suzuki-Miyaura Coupling

For more complex substrates, Suzuki-Miyaura coupling is employed. A 3-bromopiperidine derivative is reacted with 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a toluene/water biphasic system. This method achieves higher regioselectivity (89–93%) but necessitates rigorous exclusion of oxygen.

The final step involves the introduction of the cyclopropanecarbonyl group at the piperidine nitrogen.

Direct Acylation

Piperidine-thiadiazole intermediate is treated with cyclopropanecarbonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. The reaction is typically complete within 2 hours, yielding 1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine in 85–90% purity. Further purification via recrystallization from ethanol/water mixtures enhances purity to >98%.

Schotten-Baumann Conditions

To mitigate hydrolysis of the acid chloride, Schotten-Baumann conditions are employed. The piperidine-thiadiazole intermediate is suspended in aqueous sodium hydroxide (NaOH), and cyclopropanecarbonyl chloride is added dropwise under vigorous stirring. This method reduces side product formation but requires precise pH control (pH 9–10).

Optimization and Challenges

Regioselectivity in Thiadiazole Formation

The position of the 4-methoxyphenyl group on the thiadiazole ring is critical. Competing pathways during cyclocondensation may yield 2-(4-methoxyphenyl)-1,3,4-thiadiazole as a byproduct. Employing microwave irradiation (150°C, 20 minutes) and catalytic p-toluenesulfonic acid (p-TsOH) suppresses this side reaction, improving regioselectivity to 95:5.

Acylation Side Reactions

Over-acylation at the piperidine nitrogen can occur if stoichiometric excess of cyclopropanecarbonyl chloride is used. Stepwise addition of the acyl chloride (0.95 equivalents) and real-time monitoring via thin-layer chromatography (TLC) mitigate this issue.

Table 2: Key Optimization Parameters
Parameter Optimal Condition Impact on Yield
Thiadiazole cyclization POCl₃, 80°C, 4 h 82% yield
SNAr reaction DMF, 120°C, 24 h 75% yield
Acylation DCM, 0°C, Et₃N, 2 h 90% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothiadiazoles and related compounds.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The exact mechanism of action of 1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in , chloro in ). Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, relevant for CNS-targeted activities like anticonvulsant effects .
  • Acyl Group Impact: The cyclopropanecarbonyl group introduces steric constraints and metabolic stability compared to chloroacetamide or ethanone derivatives .

Physicochemical Properties

  • Metabolic Stability : Cyclopropanecarbonyl groups resist enzymatic hydrolysis better than ester or linear acyl groups, as observed in related piperidine derivatives .

Biological Activity

1-Cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that integrates multiple functional groups, making it a subject of interest in medicinal chemistry. This compound features a piperidine ring, a thiadiazole moiety, and a cyclopropanecarbonyl group, which contribute to its potential biological activities. The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S. The structure includes a piperidine ring connected to a thiadiazole derivative, which is known for diverse pharmacological properties.

Key Physical Properties:

PropertyValue
Molecular Weight302.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Synthesis

The synthesis of this compound typically involves reactions with thiosemicarbazide and various aromatic carboxylic acids under controlled conditions. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to monitor the synthesis process and confirm product formation.

Biological Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial and anti-inflammatory activities. For example:

  • Antimicrobial Activity: Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Activity: In vivo studies have demonstrated that these compounds can reduce inflammation in animal models. For instance, the anti-inflammatory effects were evaluated through carrageenan-induced paw edema in rats, showing a percentage inhibition range between 22% to 68% for various substituted thiadiazoles .

Case Studies

  • Antimicrobial Evaluation: A study evaluating the antibacterial activity of similar thiadiazole derivatives revealed that they possess effective inhibitory concentrations against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
  • Anti-inflammatory Assessment: Another investigation assessed the anti-inflammatory properties of substituted thiosemicarbazides related to this compound. The results indicated that at doses of 100 mg/kg administered intraperitoneally, these compounds provided significant protection against carrageenan-induced edema compared to standard anti-inflammatory drugs .

The mechanism of action for compounds like this compound often involves interactions with biological targets such as enzymes or receptors. Thiadiazole derivatives are known to act on various cellular pathways that modulate inflammation and microbial resistance.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole ring via cyclization of a thiosemicarbazide derivative with a carboxylic acid (e.g., 4-methoxyphenylacetic acid) using POCl₃ as a cyclizing agent under reflux conditions .
  • Step 2 : Piperidine functionalization via nucleophilic substitution or acylation. The cyclopropanecarbonyl group is introduced using cyclopropanecarbonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like triethylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How is structural confirmation performed for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key signals: aromatic protons (δ 6.8–7.5 ppm for 4-methoxyphenyl), thiadiazole protons (δ 8.1–8.3 ppm), and cyclopropane protons (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 413.12 for C₁₉H₂₀N₃O₂S₂) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S in thiadiazole: ~1.68 Å) and dihedral angles to validate stereochemistry .

Q. What solvent systems are optimal for solubility and reactivity studies?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions involving acylation or cyclization.
  • Hydrophobic interactions : Use dichloromethane or THF for Suzuki-Miyaura couplings involving aromatic rings .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiadiazole or piperidine) affect bioactivity?

  • Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but may reduce binding affinity to target enzymes like carbonic anhydrase .
  • Piperidine acylation : Cyclopropanecarbonyl groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted studies .
  • Data contradiction : Conflicting IC₅₀ values (e.g., 0.5–5 μM in kinase assays) may arise from assay conditions (e.g., ATP concentration variations) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with tyrosine kinases (e.g., EGFR), focusing on hydrogen bonding with thiadiazole’s N-atoms and hydrophobic contacts with the cyclopropane moiety .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD >2.5 Å indicates poor binding .

Q. How are reaction yields optimized in large-scale synthesis?

  • Catalyst screening : Pd(OAc)₂/XPhos improves cross-coupling yields (from 45% to 72%) for 4-methoxyphenyl incorporation .
  • Microwave-assisted synthesis : Reduces reaction time for thiadiazole formation from 6 hours to 30 minutes (yield: 85%) .

Q. What analytical techniques resolve impurities in final products?

  • HPLC-DAD : Detect and quantify byproducts (e.g., unreacted starting materials) using a C18 column (acetonitrile/water gradient) .
  • LC-MS/MS : Identify degradation products under accelerated stability conditions (40°C/75% RH) .

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